Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound belongs to a class of tetrahydrobenzothiophene derivatives characterized by a bicyclic core structure with a tetrahydrobenzothiophene ring fused to a substituted benzothiophene moiety. The ethyl ester group at position 3 enhances solubility in organic solvents, while the carbonylamino linker at position 2 provides a site for structural diversification. Crystallographic studies using programs like SHELXL and ORTEP-3 () have been critical in resolving its three-dimensional conformation, particularly the puckering of the tetrahydrobenzothiophene ring, which affects molecular interactions .
Properties
Molecular Formula |
C20H17Cl2NO3S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17Cl2NO3S2/c1-2-26-20(25)15-11-5-3-4-6-13(11)28-19(15)23-18(24)17-16(22)12-8-7-10(21)9-14(12)27-17/h7-9H,2-6H2,1H3,(H,23,24) |
InChI Key |
GDPKKXHWGOXPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the dichloro substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Coupling with ethyl ester: The final step involves coupling the benzothiophene core with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential therapeutic applications due to its biological activity:
- Antineoplastic Activity : Research indicates that derivatives of benzothiophene compounds exhibit significant antitumor activity. This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), critical mediators in inflammatory responses. In vitro studies have shown a reduction in pro-inflammatory cytokine production.
Pharmacology
The pharmacological research focuses on the interactions of this compound with biological targets:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors involved in inflammation and cancer pathways. This interaction modulates various biological pathways relevant to disease processes.
Materials Science
In materials science, the compound is explored for its potential use in developing novel materials with unique properties. Its structural features may lend themselves to applications in creating advanced materials for electronic or optical devices.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antitumor Study : A study evaluated the compound's effects on renal carcinoma (TK-10) and colorectal carcinoma (HT-29) cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis.
- Inflammation Model : In a model of acute inflammation, the compound demonstrated a marked reduction in edema formation and pro-inflammatory cytokine levels when administered preemptively.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a common scaffold with several analogs, differing primarily in substituents on the benzothiophene or benzoyl groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Electronic and Steric Influences
- Halogen Effects: The 3,6-dichloro substitution in the target compound creates a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl group compared to mono-halogenated analogs (e.g., Analog 1). Bromine in Analog 4 provides similar electronic effects but with increased van der Waals interactions .
- Ring Puckering : The tetrahydrobenzothiophene ring’s puckering, analyzed via Cremer-Pople coordinates (), influences conformational stability. Methyl or bulky substituents (e.g., Analog 1, 4) may restrict puckering, affecting binding to biological targets .
Solubility and Bioavailability
- The ethyl ester group in all analogs ensures moderate solubility in polar aprotic solvents.
- Analog 2’s chromene-anilinocarbonyl group introduces planar rigidity, which may improve crystallinity but reduce membrane permeability .
Biological Activity
Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The detailed synthetic pathways are often documented in chemical literature and patent filings. For instance, derivatives of benzothiophene have been synthesized through methods involving acylation and amination reactions .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.
1. Analgesic Activity
Research has demonstrated that derivatives of benzothiophene exhibit significant analgesic properties. For example, studies using the "hot plate" method on mice showed that certain derivatives provided analgesic effects comparable to or exceeding those of standard analgesics like metamizole .
| Compound | Analgesic Effect (Compared to Metamizole) |
|---|---|
| This compound | Significant |
| Other Benzothiophene Derivatives | Moderate to Significant |
2. Antitumor Activity
In vitro studies have indicated that this compound may possess antitumor activity. For instance, certain derivatives demonstrated IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of cancer cell proliferation.
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Ethyl Benzothiophene Derivative | 23.2 - 49.9 | High |
| Other Compounds | 52.9 - 95.9 | Moderate |
3. Enzyme Inhibition
Further investigations have revealed that the compound acts as an inhibitor for certain enzymes relevant in cancer and inflammatory pathways. The selectivity and potency of these inhibitory actions have been characterized through various biochemical assays .
Case Studies
Several case studies highlight the effectiveness of this compound in animal models:
- Study on Pain Relief : A study involving outbred white mice demonstrated that the compound significantly increased pain threshold compared to control groups when administered intraperitoneally.
- Antitumor Efficacy : In a controlled experiment involving tumor-bearing mice, treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
The biological activities observed can be attributed to several mechanisms:
- Modulation of Pain Pathways : The analgesic effects are likely mediated through interactions with opioid receptors or modulation of inflammatory mediators.
- Induction of Apoptosis : Antitumor effects may arise from the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
